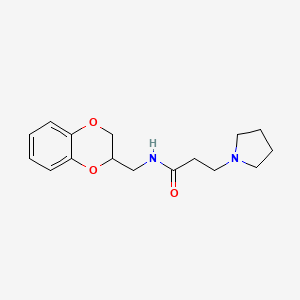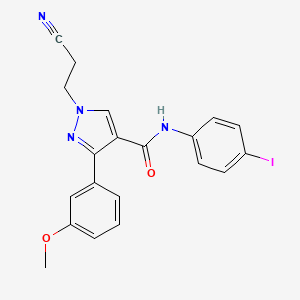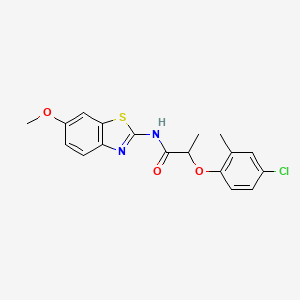![molecular formula C20H19N3O3S B5118344 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, also known as MpsB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. In neurodegenerative diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In bacterial infections, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of various enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. In bacterial infections, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit bacterial cell growth and division, leading to bacterial death.
Advantages and Limitations for Lab Experiments
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity. However, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide and its suitability for clinical use.
Synthesis Methods
The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The resulting acid is then reacted with 3-pyridinemethanol to form N-(3-pyridinylmethyl)-3-chlorobenzamide. This intermediate is then reacted with methylphenylamine and sodium hydride to form the final product, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide.
Scientific Research Applications
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
properties
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23(18-9-3-2-4-10-18)27(25,26)19-11-5-8-17(13-19)20(24)22-15-16-7-6-12-21-14-16/h2-14H,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPJICVWPBPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(phenyl)sulfamoyl]-N-[(pyridin-3-YL)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)


![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)

![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)

![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)